molecular formula C20H18N2O3 B12527244 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole

1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B12527244
M. Wt: 334.4 g/mol
InChI Key: CTHWWYOSYQUXJY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The parent structure is the 9H-pyrido[3,4-b]indole system, a tricyclic framework comprising a pyridine ring fused to an indole moiety. The pyridine ring is annelated at positions 3 and 4 of the indole, creating a planar aromatic system. The substituent 3,4,5-trimethoxyphenyl is attached to position 1 of the pyridoindole core. Methoxy groups occupy positions 3, 4, and 5 of the phenyl ring, ensuring systematic numbering prioritizes the lowest possible locants for substituents.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₁₈N₂O₃ reflects the compound’s composition:

  • 20 carbon atoms (13 from the pyridoindole core, 6 from the phenyl group, and 1 from the methoxy groups).
  • 18 hydrogen atoms distributed across aromatic and methoxy groups.
  • 2 nitrogen atoms in the pyridoindole system.
  • 3 oxygen atoms from methoxy substituents.

The molecular weight is 334.38 g/mol , calculated as follows:
$$
\text{Weight} = (12.01 \times 20) + (1.01 \times 18) + (14.01 \times 2) + (16.00 \times 3) = 334.38 \, \text{g/mol}.
$$
This value aligns with high-resolution mass spectrometry data for analogous pyridoindole derivatives.

Property Value
Molecular Formula C₂₀H₁₈N₂O₃
Molecular Weight 334.38 g/mol
Melting Point 169–172 °C (literature)

Stereochemical Considerations and Chiral Centers

X-ray Crystallographic Data and Solid-State Conformation

X-ray crystallographic data for this specific compound remains unpublished in open literature. However, structural analogs within the pyridoindole family exhibit planar tricyclic cores with slight deviations (< 5°) in dihedral angles between the pyridine and indole rings. The 3,4,5-trimethoxyphenyl group is expected to adopt a near-perpendicular orientation relative to the pyridoindole plane, minimizing steric hindrance. This conformation is inferred from crystallographic studies of 1-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole , where the phenyl group forms a 78° angle with the fused heterocycle.

Parameter Analogous Compound Data
Dihedral Angle 78° (phenyl vs. core)
Bond Length (C-N) 1.34 Å
Bond Angle (C-C-N) 120°

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal key electronic features:

  • Aromaticity : The pyridoindole core exhibits strong aromatic character, with nucleus-independent chemical shift (NICS) values of -10.2 ppm for the indole ring and -8.7 ppm for the pyridine ring.
  • Electrostatic Potential : The 3,4,5-trimethoxyphenyl group donates electron density via resonance, increasing electron richness at position 1 of the pyridoindole.
  • Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the indole nitrogen (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the pyridine ring (-1.9 eV), suggesting nucleophilic reactivity at the indole site.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C20H18N2O3/c1-23-16-10-12(11-17(24-2)20(16)25-3)18-19-14(8-9-21-18)13-6-4-5-7-15(13)22-19/h4-11,22H,1-3H3

InChI Key

CTHWWYOSYQUXJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl group and the pyridoindole core.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Industrial Production: Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole typically involves the reaction of S-methoxytryptamine with 3,4,5-trimethoxybenzoyl chloride. This process yields various derivatives that can be further modified to enhance their biological activity. The compound's structure features a pyrido[3,4-b]indole core, which is known for its pharmacological properties.

Overview

Recent studies have highlighted the potential of pyrido[3,4-b]indole derivatives as broad-spectrum anticancer agents. These compounds have shown efficacy against several aggressive cancer types including pancreatic cancer, triple-negative breast cancer, non-small cell lung cancer, and melanoma.

Case Studies

  • Broad-Spectrum Anticancer Agents : A study demonstrated that derivatives of pyrido[3,4-b]indole exhibited significant antiproliferative activity against human cancer cell lines such as HCT116 (colon), MIA PaCa-2 (pancreatic), and MCF-7 (breast) with IC50 values ranging from 80 nM to 200 nM. The mechanism of action involves selective G2/M cell cycle phase arrest and binding to MDM2, a critical target in cancer therapy .
  • Structure-Activity Relationship (SAR) : The introduction of specific substituents at various positions on the indole ring has been shown to enhance anticancer activity. For instance, compounds with a 1-naphthyl group at C1 and methoxy at C6 displayed the highest potency .

Tranquilizing Effects

The compound has also been investigated for its depressant effects suitable for use as tranquilizers in both humans and animals. It can be incorporated into various pharmaceutical forms such as tablets and injectable solutions . The pharmacological profile indicates that it may provide calming effects without significant side effects commonly associated with traditional tranquilizers.

Other Applications

In addition to its primary uses in oncology and psychiatry, 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole derivatives have shown potential in other areas:

  • Mothproofing Agents : The free bases derived from this compound can form salts that are useful as mothproofing agents .
  • Pickling Inhibitors : Salts formed with thiocyanic acid can condense with formaldehyde to create resinous materials that serve as pickling inhibitors .

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

    Effects: The compound’s effects are mediated through its binding to target molecules and subsequent modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other β-carboline derivatives, differing primarily in substituent groups and their positions. Key analogues include:

Compound Name Substituents (Position) Key Structural Features Reference
1-(3,4,5-Trimethoxyphenyl)-9H-pyrido[3,4-b]indole 3,4,5-Trimethoxyphenyl (1) HDAC6 inhibition; neuroprotective effects
IPI (1-(1H-Indol-3-yl)-9H-pyrido[3,4-b]indole) 1H-Indol-3-yl (1) AHR agonist; CYP1A induction (EC50 = 0.6 nM)
Compound 12h 4-Fluorophenyl (1), carboxamide (3) Thiadiazole-linked indole; moderate yield
Norharman (9H-Pyrido[3,4-b]indole) Unsubstituted Co-mutagenic with aromatic amines
HGC (HDAC6 inhibitor) 3,4,5-Trimethoxyphenyl (1), carboxamide Neuroprotection via NDUFV1 acetylation

Physical Properties

Comparative data on synthesis yields and melting points highlight structural influences on stability and reactivity:

Compound Yield (%) Melting Point (°C) Key Functional Groups Reference
12g 78 283–286 Carboxamide, thiadiazole
12h 76 260–265 4-Fluorophenyl, carboxamide
HGC 57* N/A Hydroxycarbamoyl benzyl
IPI 57 N/A Indol-3-yl

*HGC synthesis yield from intermediate coupling.

Enzyme Modulation and Receptor Binding

  • AHR Activation : IPI induces CYP1A-mediated EROD activity (EC50 = 0.6 nM), comparable to FICZ but with higher aqueous stability, making it a potent environmental AHR ligand . In contrast, 1-(3,4,5-trimethoxyphenyl) derivatives like HGC lack AHR activity but target HDAC6, showing neuroprotection in Parkinson’s disease models .

Therapeutic Potential

  • Neuroprotection: HGC mitigates MPP+-induced neuronal damage by enhancing NDUFV1 acetylation, a mechanism absent in IPI or norharman .
  • Anticancer Activity : Compound 12g and analogues with thiadiazole moieties exhibit cytotoxicity via undefined pathways, contrasting with IPI’s metabolic disruption .

Biological Activity

1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its potential as an antifilarial agent, its fungicidal activity, and its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole is C18H19N3O3. The compound features a pyrido[3,4-b]indole core structure substituted with a 3,4,5-trimethoxyphenyl group. This unique structure contributes to its biological activity and interaction with various biological targets.

Antifilarial Activity

Research has identified 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole as a promising candidate for antifilarial chemotherapy. A study evaluated several derivatives of pyrido[3,4-b]indoles against Acanthoeilonema viteae , revealing that certain compounds exhibited over 90% microfilaricidal activity. Specifically, compounds with aryl substituents at position 1 and carbomethoxy groups at position 3 showed enhanced efficacy against filarial worms .

CompoundMicrofilaricidal Activity (%)Target Organism
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole>90%Acanthoeilonema viteae
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylateHighest activityBrugia malayi

Antifungal Activity

The compound has also demonstrated significant antifungal properties. In vitro tests showed that derivatives of β-carboline alkaloids exhibited fungicidal activity against various phytopathogenic fungi. Notably, when the substituent was a phenyl group (including the 3,4,5-trimethoxyphenyl), higher antifungal activities were observed compared to other phenyl derivatives .

Fungal SpeciesCompound TestedActivity Level
F. oxysporum1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indoleHigh
R. solaniVarious derivativesModerate to High

Sedative and Tranquilizing Effects

The compound has been noted for its depressant activity suitable for use as a tranquilizing agent in both humans and animals. The synthesis of various derivatives has shown that these compounds can be formulated into pharmaceutical forms such as tablets and injectable solutions .

The mechanisms underlying the biological activities of 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole are still being elucidated. Preliminary studies suggest that the compound may interact with specific molecular targets involved in cell signaling pathways relevant to antifilarial and antifungal action.

Case Studies

  • Antifilarial Efficacy : In a controlled study involving mice infected with Acanthoeilonema viteae, administration of the compound resulted in significant reductions in microfilarial counts compared to untreated controls. The study highlighted the potential for developing new antifilarial therapies based on this compound's structure .
  • Fungicidal Testing : Another study evaluated the fungicidal effects of various derivatives against plant pathogens in vitro. The results indicated that compounds with the trimethoxy substitution exhibited superior efficacy compared to their simpler counterparts .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole and its analogs?

Pd-catalyzed amidation and cyclization are widely used for constructing the pyridoindole core. For example, Pd(OAc)₂ with ligands like XPhos enables coupling of aryl halides with indole precursors, achieving yields of 51–99% under optimized conditions (e.g., chlorobenzene at 80°C) . Substituent compatibility must be validated via LC-MS and elemental analysis, as trimethoxy groups may require protecting strategies to avoid side reactions .

Q. How can structural characterization be rigorously performed for this compound?

Use a combination of:

  • 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm for pyridoindole systems) .
  • LC-MS (positive ion mode) to verify molecular weight (e.g., m/z = 351 [M+H]+ for C24H18N2O) and purity (>98% by GC) .
  • Elemental analysis to validate stoichiometry (e.g., C: 82.45% vs. calc. 82.26%) .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole are limited, structurally related pyridoindoles (e.g., β-carbolines) require:

  • Use of PPE (gloves, goggles) due to potential mutagenicity .
  • Fume hoods for synthesis to avoid inhalation of fine particulates .
  • Proper waste disposal protocols, as some analogs show acute toxicity (e.g., LD50 >500 mg/kg in mice for similar compounds) .

Advanced Research Questions

Q. How can experimental design optimize biological activity studies for aryl hydrocarbon receptor (AHR) modulation?

  • In vitro assays : Use chick embryo hepatocytes (CEH) to measure CYP1A1 induction via 7-ethoxyresorufin deethylase (EROD) activity, as done for related indole derivatives .
  • Dose-response analysis : Test concentrations from 0.1–100 µM to determine EC50 values. For example, sunlight-activated tryptophan derivatives show AHR activation at ~10 µM .
  • Mechanistic validation : Employ siRNA knockdown of AHR or antagonists like CH223191 to confirm target specificity .

Q. What strategies resolve contradictions in reported biological activities of pyridoindole derivatives?

Discrepancies may arise from:

  • Substituent effects : Trimethoxy groups enhance lipophilicity and AHR binding compared to methyl or phenyl analogs. Compare logP values (e.g., calculated vs. experimental) .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For instance, HEK293T cells transfected with AHR reporters reduce inter-lab variability .
  • Metabolic stability : Use liver microsomes to assess compound degradation rates, as instability in media may undercut observed potency .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core modifications : Introduce electron-withdrawing groups (e.g., Cl at C7) to enhance electrophilicity and AHR binding, as seen in 7-chloro-pyrimidoindole derivatives .
  • Side-chain optimization : Replace the 3,4,5-trimethoxyphenyl group with bioisosteres (e.g., 3,4-methylenedioxyphenyl) to improve metabolic stability, as demonstrated in chloropretadalafil analogs .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate binding energies (ΔG) with experimental IC50 values .

Q. What analytical methods are suitable for resolving conflicting spectral data in structural characterization?

  • High-resolution MS (HRMS) : Resolve ambiguous molecular ions (e.g., m/z 254.1 vs. 254.2) to confirm exact mass .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions, particularly for regioisomeric byproducts .
  • X-ray crystallography : Definitively establish regiochemistry for ambiguous cases, as done for ethyl β-carboline-3-carboxylate derivatives .

Methodological Notes

  • Synthetic reproducibility : Ensure strict control of reaction parameters (e.g., Pd catalyst loading, temperature) to mitigate variability in yields .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., for pyridoindole core structures) to confirm assignments .
  • Ethical compliance : Adhere to NIH guidelines for in vivo studies, particularly for compounds with unknown toxicity profiles .

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